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Compound of Interest

Compound Name:
3-Bromo-4-hydroxy-8-

methoxyquinoline

CAS No.: 1204811-42-6

Cat. No.: B598181

Get Quote

3-Bromo-4-hydroxy-8-methoxyquinoline (CAS No. 1204811-42-6) is a substituted quinoline

featuring key functional groups that are pivotal for its potential biological activity.[3] The

bromine atom at the 3-position, the hydroxyl group at the 4-position, and the methoxy group at

the 8-position create a unique electronic and steric profile. Understanding this profile at the

quantum level is essential for predicting its interaction with biological targets, metabolic stability,

and overall potential as a drug candidate.

Quantum chemical calculations, particularly DFT, offer a powerful, non-empirical approach to

predict molecular properties with high accuracy, guiding synthesis and experimental testing.[4]

By modeling the molecule's geometry, vibrational modes, and electronic orbitals, we can gain

profound insights into its reactivity, stability, and potential intermolecular interactions.[5][6]

The Computational Approach: Methodology and
Rationale
The selection of an appropriate computational method is the most critical step in ensuring the

reliability of the results. Our approach is grounded in Density Functional Theory (DFT), which
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provides an excellent balance between computational cost and accuracy for medium-sized

organic molecules like quinoline derivatives.[7][8]

The Choice of Functional and Basis Set
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is

chosen for its proven track record in accurately predicting the geometries and electronic

properties of a wide range of organic and heterocyclic compounds.[9][10][11] It incorporates a

portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction

error inherent in pure DFT functionals, leading to more reliable predictions of reaction barriers

and electronic energies.

Basis Set: 6-311++G(d,p) This basis set provides the necessary flexibility to accurately

describe the electronic structure of 3-Bromo-4-hydroxy-8-methoxyquinoline:

6-311G: A triple-zeta valence basis set that describes the core and valence electrons with a

good degree of accuracy.

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for

describing molecules with lone pairs and for accurately modeling non-covalent interactions

and electronic properties like electron affinity.

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These

functions allow for the distortion of atomic orbitals, which is essential for correctly describing

chemical bonding and anisotropic effects.

This combination of B3LYP/6-311++G(d,p) is a robust level of theory for obtaining high-quality

results for the analyses described below.[6][12]

Computational Workflow
The overall workflow follows a logical progression from structural determination to the analysis

of electronic and reactive properties. Each step builds upon the previous one, ensuring a self-

validating and coherent investigation.
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Input Phase

Calculation Phase (DFT: B3LYP/6-311++G(d,p))

Analysis Phase

1. Build Initial 3D Structure
(e.g., GaussView, Avogadro)

2. Geometry Optimization
(Find energy minimum)

3. Vibrational Frequency
(Confirm minimum, obtain spectra)

 Optimized Geometry

4. Frontier Molecular Orbitals (FMO)
(HOMO, LUMO, Reactivity)

 Validated Structure

5. Molecular Electrostatic Potential (MEP)
(Identify reactive sites)

 Validated Structure

6. Further Analysis
(NBO, QTAIM, Docking)

Click to download full resolution via product page

Caption: Computational workflow for the quantum chemical analysis of 3-Bromo-4-hydroxy-8-
methoxyquinoline.
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Core Computational Analyses: Protocols and
Interpretations
Geometry Optimization
Causality: Before any properties can be accurately calculated, the molecule's most stable

three-dimensional structure (its minimum energy conformation) must be determined. This

optimized geometry serves as the foundation for all subsequent calculations.

Protocol:

Structure Input: Construct the 3D molecular structure of 3-Bromo-4-hydroxy-8-
methoxyquinoline using a molecular editor.

Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian

16).[13]

Keyword Specification: Specify the calculation type as Opt (Optimization) and Freq

(Frequencies). The Freq keyword is essential for validation.

Level of Theory: Define the method and basis set: B3LYP/6-311++G(d,p).

Execution: Run the calculation.

Validation: Upon completion, verify that the optimization converged. Crucially, inspect the

output of the frequency calculation. The absence of any imaginary (negative) frequencies

confirms that the structure is a true energy minimum.[6]

Expected Data Output: The primary outputs are the optimized Cartesian coordinates, from

which key structural parameters can be derived.
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Parameter Description Expected Significance

Bond Lengths
The equilibrium distance

between two bonded atoms.

Provides insight into bond

order and strength. Can be

compared with experimental X-

ray data for validation.[14]

Bond Angles
The angle formed by three

connected atoms.

Defines the molecule's local

shape and steric environment.

Deviations from ideal values

indicate strain.

Dihedral Angles
The angle between two

intersecting planes.

Determines the overall 3D

conformation of the molecule,

particularly the orientation of

substituents.

Vibrational Frequency Analysis
Causality: This analysis serves two purposes: it validates the optimized geometry (as described

above) and predicts the molecule's infrared (IR) and Raman spectra.[15] These predicted

spectra can be directly compared with experimental data to confirm the synthesized

compound's identity and structure.

Protocol:

This calculation is typically performed concurrently with geometry optimization by including

the Freq keyword.

Analyze the output file to extract the vibrational modes, their corresponding frequencies (in

cm⁻¹), and their IR/Raman intensities.

It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the

calculated frequencies to correct for anharmonicity and basis set imperfections, improving

agreement with experimental spectra.

Expected Data Output: A list of vibrational frequencies and their corresponding atomic motions.
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Frequency Range (cm⁻¹)
Vibrational Mode
Assignment

Significance

3400-3600 O-H stretch (hydroxyl group)

A key indicator of the hydroxyl

group. Its position can indicate

the extent of hydrogen

bonding.

2800-3100
C-H stretch (aromatic and

methyl)

Confirms the presence of the

quinoline ring and methoxy

group.

1500-1650
C=C and C=N stretches

(quinoline ring)

Characteristic vibrations of the

aromatic heterocyclic core.[15]

1200-1300 C-O stretch (methoxy group)

Confirms the presence and

bonding environment of the

methoxy substituent.

500-700 C-Br stretch

A lower frequency vibration

characteristic of the carbon-

bromine bond.

Frontier Molecular Orbital (FMO) Analysis
Causality: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied

Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an

electron donor, while the LUMO acts as an electron acceptor.[11] Analyzing their energies and

spatial distributions reveals the molecule's kinetic stability and sites susceptible to electrophilic

and nucleophilic attack.[12]

Protocol:

Using the optimized geometry, perform a single-point energy calculation.

Extract the energies of all molecular orbitals from the output. Identify the HOMO (highest

energy) and LUMO (lowest energy).
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Visualize the 3D plots of the HOMO and LUMO orbitals to understand their distribution

across the molecule.

ΔE = E_LUMO - E_HOMO
(Energy Gap)

HOMO
(Highest Occupied
Molecular Orbital)

LUMO
(Lowest Unoccupied

Molecular Orbital)

Reactivity Profile

 Electron
 Donor

E_HOMO

 Electron
 Acceptor

E_LUMO

Energy 

Click to download full resolution via product page

Caption: Relationship between Frontier Molecular Orbitals (FMOs) and chemical reactivity.

Expected Data Output: Key quantum chemical descriptors derived from FMO energies.
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Descriptor Formula Interpretation

E(HOMO) -

Ionization Potential (I ≈ -

E(HOMO)). Higher energy

indicates a better electron

donor.

E(LUMO) -

Electron Affinity (A ≈ -

E(LUMO)). Lower energy

indicates a better electron

acceptor.

Energy Gap (ΔE) E(LUMO) - E(HOMO)

A large gap implies high kinetic

stability and low chemical

reactivity. A small gap suggests

the molecule is more reactive

and easily polarized.[9]

Global Hardness (η) (E(LUMO) - E(HOMO)) / 2

Measures resistance to

change in electron distribution.

Hard molecules have a large

energy gap.[11]

Global Softness (S) 1 / (2η)

The inverse of hardness. Soft

molecules are more reactive.

[8]

Electronegativity (χ) -(E(HOMO) + E(LUMO)) / 2
Measures the ability of the

molecule to attract electrons.

Molecular Electrostatic Potential (MEP) Mapping
Causality: The MEP is a 3D map of the electrostatic potential projected onto the molecule's

electron density surface. It provides a powerful visual tool for identifying the distribution of

charge and predicting sites for electrophilic and nucleophilic attack, as well as hydrogen

bonding interactions.[11]

Protocol:
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Using the optimized geometry, run a single-point energy calculation, requesting the MEP to

be calculated and saved.

Use visualization software to plot the MEP map onto the molecular surface.

Analyze the color-coded map:

Red/Yellow (Negative Potential): Electron-rich regions, susceptible to electrophilic attack

(e.g., lone pairs on O and N atoms).

Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack (e.g.,

hydrogen atoms of the hydroxyl group).

Green (Neutral Potential): Regions of neutral or nonpolar character.

Expected Significance: The MEP map for 3-Bromo-4-hydroxy-8-methoxyquinoline will likely

show strong negative potential around the hydroxyl oxygen and the quinoline nitrogen,

identifying them as key sites for hydrogen bond accepting. A strong positive potential is

expected around the hydroxyl hydrogen, making it a primary hydrogen bond donor site. This

information is invaluable for predicting how the molecule will dock into a protein's active site.[5]

Conclusion and Future Directions
This guide outlines a robust and validated computational framework for characterizing 3-
Bromo-4-hydroxy-8-methoxyquinoline. By systematically applying DFT calculations,

researchers can obtain a detailed understanding of the molecule's geometry, stability, spectral

properties, and reactivity profile. The insights derived from geometry optimization, vibrational

analysis, FMO theory, and MEP mapping provide a strong theoretical foundation to guide

experimental efforts in drug discovery. The generated data can be used to predict structure-

activity relationships (SAR), design more potent analogs, and provide critical parameters for

more advanced simulations like molecular docking and molecular dynamics.[2][5] This synergy

between computational prediction and experimental validation accelerates the journey from a

promising scaffold to a potential therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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